molecular formula C32H40N15O24P4-3 B11933317 m7G(5')ppp(5')(2'OMeA)pG

m7G(5')ppp(5')(2'OMeA)pG

Cat. No.: B11933317
M. Wt: 1142.6 g/mol
InChI Key: AGWRKMKSPDCRHI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound m7G(5’)ppp(5’)(2’OMeA)pG is a trinucleotide 5’ cap analog. It is used in the synthesis of capped RNA, which is crucial for the stability and translation of messenger RNA (mRNA) in eukaryotic cells. This compound is particularly important for producing mRNA with a Cap 1 structure, which is more efficient for translation in mammalian systems compared to the Cap 0 structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m7G(5’)ppp(5’)(2’OMeA)pG involves the chemical coupling of 7-methylguanosine (m7G) with 2’-O-methyladenosine (2’OMeA) through a triphosphate bridge. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under anhydrous conditions to avoid hydrolysis of the triphosphate linkage .

Industrial Production Methods: In industrial settings, the production of m7G(5’)ppp(5’)(2’OMeA)pG is often scaled up using automated synthesizers that can handle the complex sequence of reactions required. The compound is usually purified by high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base, leading to the formation of 8-oxoguanine.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The triphosphate bridge can be targeted for substitution reactions, where one of the phosphate groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles can be used to target the triphosphate bridge.

Major Products:

    Oxidation: 8-oxoguanine derivatives.

    Reduction: Reduced forms of the nucleotides.

    Substitution: Modified trinucleotide cap analogs.

Scientific Research Applications

Chemistry:

  • Used in the study of RNA synthesis and stability.
  • Helps in understanding the role of mRNA capping in gene expression.

Biology:

  • Essential for in vitro transcription studies to produce capped mRNA.
  • Used in the development of mRNA vaccines and therapeutics.

Medicine:

  • Plays a crucial role in the development of mRNA-based vaccines, such as those for COVID-19.
  • Used in gene therapy research to improve the stability and translation efficiency of therapeutic mRNAs.

Industry:

  • Employed in the large-scale production of mRNA for research and therapeutic purposes.
  • Used in the biotechnology industry for the synthesis of capped RNA.

Mechanism of Action

The compound m7G(5’)ppp(5’)(2’OMeA)pG functions by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is recognized by the cap-binding complex, which facilitates the initiation of translation by ribosomes. The presence of the 2’-O-methyladenosine enhances the stability of the mRNA and increases its resistance to exonuclease degradation .

Comparison with Similar Compounds

    m7G(5’)ppp(5’)G: Another trinucleotide cap analog used for similar purposes but lacks the 2’-O-methyl modification.

    m7G(5’)ppp(5’)A: Similar to m7G(5’)ppp(5’)(2’OMeA)pG but with adenosine instead of 2’-O-methyladenosine.

Uniqueness: The presence of the 2’-O-methyladenosine in m7G(5’)ppp(5’)(2’OMeA)pG provides enhanced stability and translation efficiency compared to other cap analogs. This makes it particularly useful in applications where high stability and efficient translation are required .

Properties

Molecular Formula

C32H40N15O24P4-3

Molecular Weight

1142.6 g/mol

IUPAC Name

[[5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/p-3

InChI Key

AGWRKMKSPDCRHI-UHFFFAOYSA-K

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)([O-])OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.